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Compound of Interest

Compound Name: KZR-504

Cat. No.: B608407 Get Quote

A detailed examination of two distinct proteasome inhibitors, the selective immunoproteasome

inhibitor KZR-504 and the broader proteasome inhibitor Carfilzomib, reveals differing

therapeutic strategies and efficacy profiles within their respective target indications. While

Carfilzomib is an established treatment for multiple myeloma, KZR-504 and its clinical

successor, zetomipzomib (KZR-616), have been primarily investigated in the context of

autoimmune diseases.

This guide provides a comprehensive comparison of their mechanisms of action, preclinical

and clinical data, and the experimental protocols of pivotal trials. Due to the divergent clinical

development paths, a direct head-to-head efficacy comparison is not available. This document

will therefore present the efficacy data for each agent within its therapeutic area.

Mechanism of Action: A Tale of Two Proteasome
Inhibitors
Carfilzomib is a second-generation proteasome inhibitor that irreversibly binds to and inhibits

the chymotrypsin-like activity of the 20S proteasome. This broad inhibition of the proteasome, a

critical cellular component for protein degradation, leads to an accumulation of ubiquitinated

proteins, inducing endoplasmic reticulum stress and ultimately apoptosis in cancer cells. This

mechanism has proven particularly effective in multiple myeloma, a malignancy characterized

by high rates of protein synthesis.
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In contrast, KZR-504 is a highly selective inhibitor of the low molecular mass polypeptide 2

(LMP2) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the

proteasome predominantly expressed in hematopoietic cells and is involved in processing

antigens for presentation to the immune system and regulating cytokine production. By

selectively targeting the immunoproteasome, KZR-504 and its clinical counterpart

zetomipzomib (KZR-616) aim to modulate inflammatory responses in autoimmune diseases

without the broader systemic effects of pan-proteasome inhibition. Zetomipzomib also targets

the LMP7 subunit of the immunoproteasome.
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Figure 1: Comparative signaling pathways of Carfilzomib and KZR-504/Zetomipzomib.

Preclinical and Clinical Efficacy Data
The following tables summarize the available quantitative data for KZR-504/zetomipzomib and

Carfilzomib.

KZR-504 and Zetomipzomib (KZR-616) Data
KZR-504 was identified as a potent and selective preclinical compound. Its development led to

zetomipzomib (KZR-616), which has been evaluated in clinical trials for autoimmune diseases.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b608407?utm_src=pdf-body-img
https://www.benchchem.com/product/b608407?utm_src=pdf-body
https://www.benchchem.com/product/b608407?utm_src=pdf-body
https://www.benchchem.com/product/b608407?utm_src=pdf-body
https://www.benchchem.com/product/b608407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Cell Line/Study Reference

KZR-504 IC50

LMP2 (β1i) 51 nM MOLT-4 cell lysates [1]

LMP7 (β5i) 4.274 µM Not Specified [2]

Zetomipzomib (KZR-

616) IC50

hLMP7 39 nM Not Specified [3]

mLMP7 57 nM Not Specified [3]

hLMP2 131 nM Not Specified [3]

mLMP2 179 nM Not Specified [3]

MECL-1 623 nM Not Specified [3]

Constitutive

Proteasome β5
688 nM Not Specified [3]

Zetomipzomib (KZR-

616) Clinical Data

(Lupus Nephritis -

MISSION Phase 2

Trial)

Overall Renal

Response (ORR) at

24 weeks

64.7% of patients
Active lupus nephritis

patients
[4]

Complete Renal

Response (CRR) at

24 weeks

35.2% of patients
Active lupus nephritis

patients
[4]

Carfilzomib Clinical Data (Relapsed/Refractory Multiple
Myeloma)
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Carfilzomib has been extensively studied in multiple Phase 3 clinical trials for the treatment of

relapsed or refractory multiple myeloma.

Parameter
Carfilzomib
Regimen

Control
Regimen

Study Reference

Overall

Response Rate

(ORR)

87.1% (KRd) 66.7% (Rd) ASPIRE [5]

77% (Kd) 63% (Vd) ENDEAVOR [6]

Not Reached

(KdD) vs 15.8

months (Kd)

- CANDOR [7]

Median

Progression-Free

Survival (PFS)

26.3 months

(KRd)
17.6 months (Rd) ASPIRE [8]

18.7 months (Kd) 9.4 months (Vd) ENDEAVOR [9]

Not Reached

(KdD)
15.8 months (Kd) CANDOR [7]

Median Overall

Survival (OS)

48.3 months

(KRd)
40.4 months (Rd) ASPIRE [10]

47.6 months (Kd) 40.0 months (Vd) ENDEAVOR [6]

50.8 months

(KdD)
43.6 months (Kd)

CANDOR Final

Analysis
[11]
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Kd: Carfilzomib and dexamethasone; KRd: Carfilzomib, lenalidomide, and dexamethasone;

KdD: Carfilzomib, daratumumab, and dexamethasone; Rd: Lenalidomide and dexamethasone;

Vd: Bortezomib and dexamethasone.

Experimental Protocols of Key Carfilzomib Clinical
Trials
Detailed methodologies for the pivotal Phase 3 trials of Carfilzomib are outlined below.

ASPIRE Trial (NCT01080391)
Objective: To compare the efficacy and safety of Carfilzomib, lenalidomide, and

dexamethasone (KRd) versus lenalidomide and dexamethasone (Rd) in patients with

relapsed multiple myeloma.[12]

Patient Population: Patients with relapsed or refractory multiple myeloma who had received

one to three prior therapies.[13]

Treatment Regimen:

KRd Arm: Carfilzomib was administered as a 10-minute intravenous infusion on days 1, 2,

8, 9, 15, and 16 of each 28-day cycle. The starting dose was 20 mg/m² on days 1 and 2 of

cycle 1, escalated to 27 mg/m² thereafter. Carfilzomib was discontinued after 18 cycles.

Lenalidomide (25 mg) was given on days 1-21, and dexamethasone (40 mg) on days 1, 8,

15, and 22.[14]

Rd Arm: Patients received lenalidomide and dexamethasone as in the KRd arm.[14]

Primary Endpoint: Progression-Free Survival (PFS).[8]

ENDEAVOR Trial (NCT01568866)
Objective: To compare the efficacy and safety of Carfilzomib and dexamethasone (Kd)

versus bortezomib and dexamethasone (Vd) in patients with relapsed or refractory multiple

myeloma.[15]
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Patient Population: Patients with relapsed or refractory multiple myeloma who had received

one to three prior lines of therapy.[15]

Treatment Regimen:

Kd Arm: Carfilzomib was administered as a 30-minute intravenous infusion on days 1, 2,

8, 9, 15, and 16 of 28-day cycles. The dose was 20 mg/m² on days 1 and 2 of cycle 1,

escalated to 56 mg/m² thereafter. Dexamethasone (20 mg) was given on days 1, 2, 8, 9,

15, 16, 22, and 23.[16]

Vd Arm: Bortezomib (1.3 mg/m²) was administered intravenously or subcutaneously on

days 1, 4, 8, and 11 of 21-day cycles. Dexamethasone (20 mg) was given on days 1, 2, 4,

5, 8, 9, 11, and 12.[15]

Primary Endpoint: Progression-Free Survival (PFS).[16]

CANDOR Trial (NCT03158688)
Objective: To compare the efficacy and safety of Carfilzomib, daratumumab, and

dexamethasone (KdD) versus Carfilzomib and dexamethasone (Kd) in patients with relapsed

or refractory multiple myeloma.[17]

Patient Population: Patients with relapsed or refractory multiple myeloma who had received

one to three prior lines of therapy.[17]

Treatment Regimen:

KdD Arm: Carfilzomib was administered as a 30-minute intravenous infusion at 20 mg/m²

on days 1 and 2 of cycle 1, and 56 mg/m² thereafter on days 1, 2, 8, 9, 15, and 16 of each

28-day cycle. Daratumumab was given intravenously at 8 mg/kg on days 1 and 2 of cycle

1, then 16 mg/kg weekly for the remainder of the first two cycles, every two weeks for

cycles 3-6, and every four weeks thereafter. Dexamethasone (40 mg) was administered

weekly.[17][18]

Kd Arm: Patients received Carfilzomib and dexamethasone as in the KdD arm.[17]

Primary Endpoint: Progression-Free Survival (PFS).[11]
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General Experimental Workflow for Carfilzomib Phase 3 Trials
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Figure 2: Generalized workflow of Carfilzomib Phase 3 clinical trials.

Conclusion
KZR-504 and Carfilzomib represent distinct approaches to targeting the proteasome system.

Carfilzomib, a broad proteasome inhibitor, has demonstrated significant efficacy in treating

multiple myeloma, a disease highly dependent on proteasomal protein degradation. In contrast,
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the selective immunoproteasome inhibitor KZR-504, and its clinical successor zetomipzomib,

are being developed to modulate the immune response in autoimmune diseases. The available

data underscores the therapeutic potential of both targeted and broad-spectrum proteasome

inhibition in different pathological contexts. Future research and clinical trials will continue to

define the optimal use of these and other proteasome-modulating agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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